4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
Description
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-10-8-11(2)18-14(17-10)20-7-6-19(9-12(20)13(21)22)15(23)24-16(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLCBTIYSXAHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119158 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(4,6-dimethyl-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-04-9 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(4,6-dimethyl-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(4,6-dimethyl-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a diamine, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Carboxylation and Esterification: The carboxylic acid groups are introduced through carboxylation reactions, and the tert-butyl ester is formed through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of this compound can act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in various neurological conditions such as schizophrenia and Alzheimer's disease. The antagonistic action may help modulate neurotransmitter activity, potentially leading to therapeutic benefits in managing symptoms associated with these disorders .
Anticancer Activity
Some studies have explored the potential anticancer properties of pyrimidine-piperazine derivatives. The structural characteristics of 4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester suggest that it could interfere with cancer cell proliferation pathways. Preliminary findings indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy as an antibacterial or antifungal agent is under investigation, with some derivatives showing promising results in inhibiting microbial growth .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogs and their distinguishing features:
Key Research Findings
- Synthetic Efficiency : The tert-butyl ester group enables straightforward deprotection under mild acidic conditions, facilitating downstream modifications .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -SO₂CH₃) on piperazine enhance binding to charged residues in enzymatic targets, while hydrophobic substituents (e.g., benzyl) improve membrane permeability .
- Challenges : Pyrimidinyl analogs may suffer from metabolic instability due to cytochrome P450-mediated oxidation, necessitating structural optimization .
Biological Activity
The compound 4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H22N6O4
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly in the context of neurological disorders and as potential antiviral agents.
Antiviral Activity
A study focused on piperazine derivatives indicated that modifications on the piperazine ring could enhance antiviral activity against HIV. The compound demonstrated significant potency against HIV-1 replication in vitro, with structure modifications leading to improved efficacy compared to earlier derivatives .
Neurological Implications
Research has suggested that compounds similar to this piperazine derivative may exhibit neuroprotective effects. They are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia. The mechanism is thought to involve modulation of neurotransmitter systems and receptor activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings from SAR studies include:
- Substituents on the Pyrimidine Ring : Variations in the position and type of substituents on the pyrimidine ring significantly affect the binding affinity and efficacy against target receptors.
- Piperazine Modifications : Alterations in the piperazine moiety can enhance selectivity and reduce off-target effects, which is critical for developing safer therapeutic agents .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anti-HIV Activity :
- Neuroprotective Effects :
Data Tables
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-HIV | 0.065 | Potent against wild-type HIV-1 |
| Compound B | Neuroprotective | 0.120 | Reduces cognitive decline in models |
| Compound C | Antiviral | 0.080 | Effective against resistant strains |
Q & A
Basic Research Question
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time compared to standards .
How does the tert-butyl ester group influence the compound’s stability under varying storage conditions?
Advanced Research Question
The tert-butyl ester acts as a protecting group but is prone to hydrolysis under moisture or acidic conditions:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% hydrolysis when stored in sealed, desiccated containers .
- Mitigation Strategies : Add stabilizers (e.g., molecular sieves) or store under inert gas (argon) for long-term preservation .
What pharmacological screening strategies are recommended to evaluate this compound’s bioactivity?
Advanced Research Question
- Target Identification : Prioritize kinase or GPCR assays due to structural similarity to pyrimidine-based inhibitors (e.g., Palbociclib analogs) .
- In Vitro Models :
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- First Aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
Advanced Research Question
- Core Modifications :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 monolayers) to guide derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
